molecular formula C13H13NO2 B7501074 1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No. B7501074
M. Wt: 215.25 g/mol
InChI Key: CKKXSMUFMLPYIS-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid (DPC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPC is a pyrrole derivative that has been extensively studied for its pharmacological properties, particularly its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

  • Non-Linear Optical Material :

    • The study of a pyrrole containing chalcone derivative (not exactly the same but structurally similar to the requested compound) indicated its potential as a non-linear optical (NLO) material due to its significant first hyperpolarizability (Singh, Rawat, & Sahu, 2014).
  • Agrochemical Applications :

    • Derivatives of pyrrole carboxylic acids have been synthesized and researched for their growth-promotion effects on seeds of various grain crops, showing potential as agrochemical stimulators of seed germination (Mikhedkina et al., 2019).
  • Intermolecular Hydrogen Bonding :

    • A study on a related carboxylic acid compound demonstrated intermolecular hydrogen bonding, important for understanding molecular interactions and structures (Wash et al., 1997).
  • Antimicrobial Applications :

    • Novel pyrrole carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Hublikar et al., 2019).
  • Glycine Site Antagonists :

    • Certain pyrrole-2-carboxylic acid derivatives have been studied as glycine site antagonists of the NMDA receptor complex, indicating potential in neurological research (Balsamini et al., 1998).
  • Humidity-Sensing Properties :

    • Carboxylic acid phenyl pyrrole derivatives doped with KOH and K2CO3 have shown promising humidity-sensing properties, useful in sensor technology (Su & Syu, 2017).

properties

IUPAC Name

1,2-dimethyl-4-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-12(13(15)16)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKXSMUFMLPYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid
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